Glycine 2-(trimethylsilyl)ethyl ester
Description
Glycine 2-(trimethylsilyl)ethyl ester is a silyl-protected glycine derivative widely used in organic and peptide synthesis. This compound features a 2-(trimethylsilyl)ethyl (TMSE) ester group as a protective moiety for the carboxylic acid functionality. The TMSE group is notable for its stability under acidic conditions and its selective removal via fluoride ions (e.g., tetrabutylammonium fluoride) due to the Si–C bond, which enhances acid resistance compared to traditional Si–O-based silyl groups .
For instance, Sieber and Gerlach’s 1977 work on TMSE esters established their utility as robust protecting groups, enabling orthogonal deprotection strategies in multi-step syntheses .
Properties
Molecular Formula |
C7H17NO2Si |
|---|---|
Molecular Weight |
175.30 g/mol |
IUPAC Name |
2-trimethylsilylethyl 2-aminoacetate |
InChI |
InChI=1S/C7H17NO2Si/c1-11(2,3)5-4-10-7(9)6-8/h4-6,8H2,1-3H3 |
InChI Key |
YMRLEQUORNPAME-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
TMSE vs. Traditional Silyl Esters :
- TMSE esters (Si–C bonds) exhibit superior acid resistance compared to Si–O-based silyl ethers, which degrade under acidic conditions (e.g., during Boc deprotection) .
- Fluoride-mediated cleavage of TMSE esters is highly selective, minimizing side reactions in peptide synthesis .
Biological Activity of Silylated Derivatives :
- Glycine esters with multiple TMS groups (e.g., ) show antibacterial properties, likely due to enhanced lipophilicity and membrane penetration .
Analytical Applications :
- TMS-protected glycine derivatives (e.g., 4-hydroxyhippuric acid-TMS) are critical in GC-MS workflows for quantifying organic acids in biological samples .
Preparation Methods
Amino Group Protection Strategies
Before silylation, the amino group of glycine is commonly blocked using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. For instance, the Boc group is introduced via reaction with di-tert-butyl dicarbonate in a mixture of water and dioxane. This step ensures selective activation of the carboxyl group for silylation.
Silylation Reaction Mechanisms
The carboxyl group is converted to its TMS ester using TMSCl in anhydrous diethyl ether or dimethylformamide (DMF). Triethylamine (TEA) or pyridine serves as a base to scavenge HCl, with reactions typically completing within 1–2 hours at room temperature. For bulkier silyl groups like t-butyldimethylsilyl (TBDMS), extended reaction times (2–8 hours) are required.
Synthetic Protocols for this compound
Direct Silylation in Aprotic Solvents
Procedure :
-
Dissolve N-Boc-glycine (1.0 eq) in dry diethyl ether.
-
Add TMSCl (1.2 eq) dropwise under nitrogen, followed by TEA (1.5 eq).
-
Stir the mixture at 25°C for 1 hour.
-
Filter precipitated TEA·HCl and evaporate the solvent under reduced pressure.
-
Purify the residue via vacuum distillation or column chromatography.
Key Parameters :
Solid-Phase Synthesis Using Resin-Bound Intermediates
In peptide synthesis, the TMS ester can be anchored to a polystyrene resin functionalized with chloromethyl groups. After sequential coupling of amino acids, the TMS group is cleaved with methanol or methanol/acetic acid, liberating the peptide chain. This method minimizes purification steps and enhances yields for longer peptides.
Comparative Analysis of Silylation Conditions
The table below summarizes critical variables influencing silylation efficiency:
| Parameter | TMS Ester Conditions | TBDMS Ester Conditions |
|---|---|---|
| Solvent | Diethyl ether | DMF |
| Base | TEA, pyridine, imidazole | TEA |
| Time | 1 hour | 2–8 hours |
| Temperature | 25°C | 25°C |
| Stability | Hygroscopic; store at -20°C | Stable at room temperature |
Data compiled from patent WO1990005738A1 and NIST.
Spectroscopic Characterization
The NIST WebBook provides critical mass spectral data for glycine-TMS derivatives:
-
Molecular Formula : C₈H₂₁NO₂Si₂
-
Molecular Weight : 219.43 g/mol
-
CAS Registry Number : 7364-42-3
-
Key Fragments : m/z 73 (TMS⁺), m/z 102 ([CH₂COOTMS]⁺), m/z 147 ([M-TMS]⁺).
Gas chromatography retention indices on DB-5 columns (1105.0) further aid in identification.
Industrial-Scale Production Insights
Patent CN1477095A highlights a benzylation protocol adaptable for silylation. Key lessons include:
Q & A
Basic: What are the standard synthetic routes for Glycine 2-(trimethylsilyl)ethyl ester, and how can reaction efficiency be optimized?
This compound is typically synthesized via silylation or esterification reactions. A common approach involves protecting the glycine amino group with a trimethylsilyl (TMS) moiety while introducing the ethyl ester. For example, in cycloaddition reactions, diazo compounds like ethyl diazoacetate may react with benzynes generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of tetrabutylammonium fluoride (TBAF) . Optimization strategies include:
- Catalyst selection : TBAF or other fluoride sources to cleave TMS groups selectively.
- Temperature control : Maintaining low temperatures (0–5°C) to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate the product.
Efficiency can be monitored via TLC or GC-MS to track byproduct formation .
Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Key analytical techniques include:
- GC-MS : Retention time (RT) and fragmentation patterns (e.g., m/z peaks corresponding to TMS or ester groups). For example, TMS derivatives often show peaks at RT 16–30 minutes with characteristic siloxane fragments (e.g., m/z 73, [Si(CH₃)₃]⁺) .
- NMR :
- ¹H NMR : Peaks at δ 0.1–0.3 ppm (TMS protons) and δ 4.1–4.3 ppm (ester –CH₂O–).
- ¹³C NMR : Signals at δ 1–5 ppm (TMS carbons) and δ 170–175 ppm (ester carbonyl).
- FT-IR : Stretching vibrations at ~1250 cm⁻¹ (Si–C) and 1740 cm⁻¹ (C=O ester) .
Basic: What are the stability considerations for this compound under varying experimental conditions?
Stability depends on:
- Solvent polarity : Hydrolysis is accelerated in polar protic solvents (e.g., water, methanol). Use anhydrous aprotic solvents (e.g., THF, DCM) for storage.
- pH : Acidic or basic conditions promote ester hydrolysis or TMS cleavage. Neutral pH (6–8) is ideal for short-term stability.
- Temperature : Degradation above 40°C; store at –20°C for long-term stability.
Monitor degradation via HPLC or GC-MS to detect hydrolysis products like glycine or trimethylsilanol .
Advanced: How can researchers resolve contradictions in GC-MS data when identifying this compound in complex mixtures?
Contradictions arise from co-eluting peaks or similar fragmentation patterns (e.g., other TMS esters). Solutions include:
- Retention index (RI) calibration : Compare RTs with internal standards (e.g., alkanes) to normalize data across instruments .
- High-resolution MS (HRMS) : Differentiate isomers via exact mass (e.g., m/z 267.32 for C₁₇H₁₇NO₂ vs. m/z 418.76 for C₂₁H₄₆O₄Si₂) .
- Derivatization controls : Use MSTFA (N-methyl-N-trimethylsilyl trifluoroacetamide) to confirm TMS group presence .
Advanced: What experimental designs minimize acyl migration in reactions involving this compound?
Acyl migration (e.g., ester → amide rearrangement) is common in glycine derivatives. Mitigation strategies:
- Solvent selection : Non-polar solvents (e.g., hexane) reduce nucleophilic attack on the ester group.
- Temperature modulation : Avoid prolonged heating (>60°C); use microwave-assisted synthesis for rapid reactions.
- Protecting groups : Introduce bulky groups (e.g., tert-butoxycarbonyl, Boc) to sterically hinder migration .
Validate outcomes via 2D NMR (e.g., HSQC, HMBC) to confirm structural integrity .
Advanced: How can this compound be applied in the synthesis of bioactive compounds?
This compound serves as a precursor in:
- Peptide mimetics : The TMS group enhances lipophilicity for membrane penetration. Couple with activated carboxylic acids (e.g., via EDC/NHS chemistry) to form amide bonds .
- Antimicrobial agents : Derivatives like N-(diphenylmethylene)glycine ethyl ester show antibacterial activity. Screen bioactivity using MIC assays against E. coli or S. aureus .
- Enzyme inhibitors : The TMS-ethyl ester moiety can mimic transition states in protease inhibition studies .
Advanced: What statistical methods are appropriate for evaluating the reproducibility of synthetic yields for this compound?
Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
